molecular formula C11H6O4 B1245631 Heratomol CAS No. 61265-07-4

Heratomol

Cat. No.: B1245631
CAS No.: 61265-07-4
M. Wt: 202.16 g/mol
InChI Key: ZKCVFMVZXPEHMD-UHFFFAOYSA-N
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Description

Heratomol is a natural coumarin compound that is purified from the leaves of Lasiocarpa americana or soybeans. It has been used as a natural disinfectant and mildew inhibitor. The chemical structure of this compound consists of two benzene rings, one pyrrole ring, one furan ring, and one coumarin moiety . The molecular formula of this compound is C11H6O4, and its molecular weight is 202.16 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Heratomol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced antimicrobial properties. These derivatives are effective in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Penicillium digitatum .

Scientific Research Applications

Heratomol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various derivatives with improved properties. In biology, this compound is studied for its antimicrobial and antifungal activities . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the growth of harmful microorganisms. In industry, this compound is used as a natural disinfectant and mildew inhibitor .

Mechanism of Action

The mechanism of action of Heratomol involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth. The molecular targets of this compound include enzymes and proteins essential for microbial survival. The pathways involved in its mechanism of action include the inhibition of cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Heratomol is unique compared to other similar compounds due to its specific chemical structure and broad-spectrum antimicrobial activity. Similar compounds include isobergapten, psoralen, angelicin, sphondin, and xanthotoxin . These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

6-hydroxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-5-6-1-2-9(13)15-10(6)7-3-4-14-11(7)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVFMVZXPEHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C3C=COC3=C(C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of heratomol and how is it synthesized?

A1: this compound is an o-hydroxy-angelicin derivative. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure can be deduced from its synthetic route. [] The synthesis involves a Claisen rearrangement of coumarin, followed by osmium tetroxide (OsO4) oxidation and cyclization of the resulting aldehyde using polyphosphoric acid (PPA). This process yields this compound. []

Q2: What is the biological activity of this compound?

A2: While the provided abstracts don't directly describe the biological activity of this compound, one study identifies this compound-6-O-β-d-glucopyranoside, a glycoside derivative of this compound, as a constituent of Heracleum dissectum root extracts. [] This suggests potential biological activity, but further research is needed to characterize its specific effects.

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